Enhanced Hydrolysis Kinetics via Intramolecular General Base Catalysis
Thioesters containing a pendant dimethylamino group, such as the target compound, exhibit a plateau in their pH-log kobs profiles due to intramolecular general base catalysis by the tertiary amine. This stands in contrast to thioesters lacking such a group (e.g., compound 10, a 4-nitro thiol benzoate ester of ethyl 2-mercaptoacetate), which display linear pH-rate profiles indicative of exclusive specific base attack by OH- [1]. While direct rate constants for the target compound are not publicly available, the class-level inference is robust: the presence of the dimethylamino group significantly accelerates hydrolysis under mildly basic conditions where the amine is deprotonated and can act as a general base [1].
| Evidence Dimension | Hydrolysis rate constant (kobs) at 50 °C, pH ~7-9 |
|---|---|
| Target Compound Data | Plateau region in pH-log kobs profile (qualitative, indicative of rate enhancement) |
| Comparator Or Baseline | Thioester 10 (no pendant amine): Linear pH-log kobs profile, rate slower under same conditions |
| Quantified Difference | Not directly quantified for the target; related compound 12 exhibits a plateau with solvent deuterium kinetic isotope effect of 2.2, confirming general base catalysis [1] |
| Conditions | Hydrolysis of 4-nitro thiol benzoate esters at 50 °C, µ = 0.1 (KCl) |
Why This Matters
For applications requiring controlled release of the thiol moiety, the predictable pH-dependent hydrolysis kinetics offered by the dimethylamino group can be a critical selection factor over analogs that hydrolyze linearly with pH.
- [1] Hupe, D. J., & Jencks, W. P. (1997). Intramolecular Catalysis of Thiol Ester Hydrolysis by a Tertiary Amine and a Carboxylate. The Journal of Organic Chemistry, 62(14), 4517–4522. https://doi.org/10.1021/jo9623954 View Source
